![molecular formula C14H25BO4 B1310679 2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran CAS No. 642066-70-4](/img/structure/B1310679.png)
2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran" is a chemical species that is likely to be of interest due to the presence of a tetrahydropyran ring and a dioxaborolane moiety. Tetrahydropyrans are a class of compounds that are significant in organic chemistry and medicinal chemistry due to their presence in numerous natural products and pharmaceuticals. The dioxaborolane group is often used in Suzuki coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis.
Synthesis Analysis
The synthesis of related tetrahydropyran compounds has been demonstrated through various methods, including palladium-catalyzed reactions. For instance, the stereospecific synthesis of 2,6-disubstituted tetrahydropyrans has been achieved using PdCl2(CH3CN)2 as a catalyst, which facilitates intramolecular cyclizations with high diastereoselectivities . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds containing the dioxaborolane moiety has been characterized using techniques such as X-ray diffraction and density functional theory (DFT) studies. For example, the structure of a pyrazole derivative with a dioxaborolane group was confirmed by FT-IR, NMR spectroscopies, and X-ray diffraction, with DFT calculations corroborating the results . These techniques are essential for confirming the molecular geometry and electronic structure of such compounds.
Chemical Reactions Analysis
The dioxaborolane group is known for its reactivity in Suzuki coupling reactions, which are used to create carbon-carbon bonds. The reactivity of pyridin-2-ylboron derivatives, which are structurally similar to the compound , has been studied, revealing differences in chemical reactivity and stability due to structural differences and HOMO/LUMO distributions . These findings suggest that the dioxaborolane group in the compound of interest may also exhibit unique reactivity patterns.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran" are not provided in the papers, related compounds such as substituted 2-aminobenzo[b]pyrans and tetrahydropyran derivatives have been synthesized and characterized, which can give insights into the behavior of similar structures . The physical properties such as solubility, melting point, and boiling point, as well as chemical properties like reactivity and stability, would be influenced by the functional groups present in the molecule.
科学研究应用
Synthesis and Characterization
- A study by Liao et al. (2022) focuses on the synthesis and characterization of a closely related compound, providing insights into the molecular structure using techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction. This work is essential for understanding the basic properties and potential applications of such compounds (Liao, T., Liu, X., Wang, Y.-Z., & Zhou, Z., 2022).
Luminescent Properties
- Cheon et al. (2005) synthesized copolymers using a compound similar to 2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran. These copolymers displayed unique luminescent properties, suggesting potential applications in photoluminescence and electroluminescence (Cheon, C., Joo, S.-H., Kim, K., Jin, J.-I., Shin, H., & Kim, Y. R., 2005).
Enhanced Brightness and Emission-Tuning
- Fischer et al. (2013) conducted a study where similar compounds were used to create nanoparticles that exhibited bright fluorescence emission. This suggests the potential of these compounds in developing fluorescence-based applications, like imaging and sensing (Fischer, C. S., Baier, M., & Mecking, S., 2013).
Application in H2O2 Detection
- Nie et al. (2020) designed and synthesized a pyrene derivative using a similar compound, showing sensitivity and selectivity for H2O2. This demonstrates its potential application in detecting hydrogen peroxide in living cells (Nie, J., Sun, W.-H., Zhao, Y., Miao, B.-X., & Ni, Z., 2020).
Structural Analysis via DFT Studies
- Yang et al. (2021) analyzed the structure of a similar compound using Density Functional Theory (DFT). Such studies are crucial for predicting the reactivity and properties of these compounds, contributing to their application in various fields (Yang, Z., Huang, P.-Y., Chen, J., Chen, Y., Gao, T., Chai, H., & Zhao, C.-S., 2021).
未来方向
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-3-(oxan-2-yloxy)prop-1-enyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25BO4/c1-13(2)14(3,4)19-15(18-13)9-7-11-17-12-8-5-6-10-16-12/h7,9,12H,5-6,8,10-11H2,1-4H3/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSOBXCZCRNELG-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCOC2CCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/COC2CCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran | |
CAS RN |
642066-70-4 |
Source


|
| Record name | 3-(Tetrahydropyran-2-yloxy)prop-1-en-1-ylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

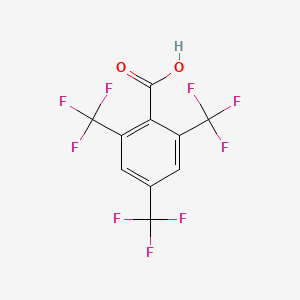
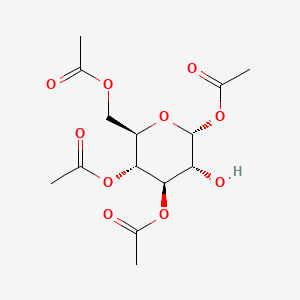
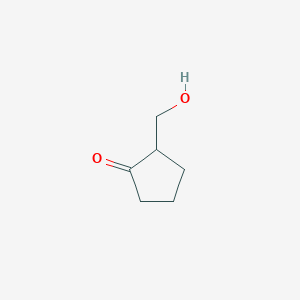
![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)

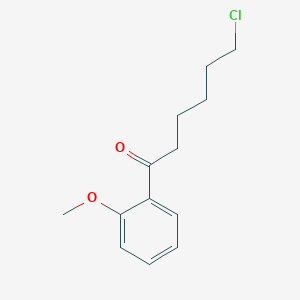

![Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1310612.png)
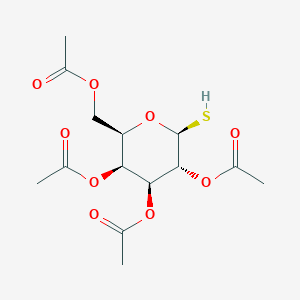
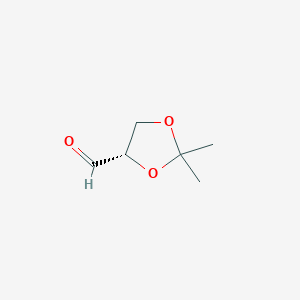
![(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol](/img/structure/B1310621.png)
![2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine](/img/structure/B1310623.png)
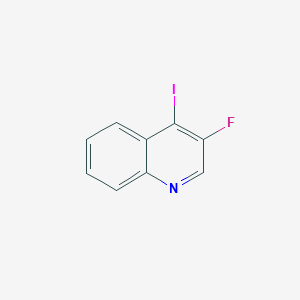
![Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B1310627.png)